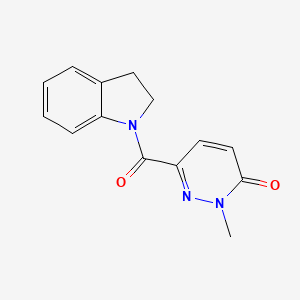

6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-16-13(18)7-6-11(15-16)14(19)17-9-8-10-4-2-3-5-12(10)17/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXPBVMOGTEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves the condensation of indoline-1-carboxylic acid with 2-methylpyridazin-3-one under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring undergoes nucleophilic substitution at activated positions. For example:

-

Mannich Reaction : Reacts with formaldehyde and secondary amines (e.g., imidazole or 1,2,4-triazole) under basic conditions to form derivatives substituted at the pyridazinone nitrogen .

-

Alkylation : The 2-methyl group can participate in alkylation reactions with electrophilic reagents .

Oxidation and Reduction

The compound’s carbonyl and aromatic groups participate in redox reactions:

-

Oxidation : The indoline moiety oxidizes to indole derivatives under strong oxidants like KMnO₄ .

-

Reduction : The pyridazinone ring reduces to dihydropyridazine derivatives using NaBH₄ or LiAlH₄ .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic medium | Indole-3-carboxylic acid derivatives | 55–65% | |

| Reduction | NaBH₄, MeOH | 4,5-Dihydropyridazin-3-one derivatives | 70–80% |

Cyclization and Ring-Opening

The indoline carbonyl group facilitates cyclization with dicarbonyl compounds:

-

Aza-Prins Cyclization : Reacts with 1,2-dicarbonyl compounds (e.g., isatin) in HCl to form tricyclic benzazocines .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Aza-Prins Cyclization | Isatin, HCl, ultrasonic irradiation | Spirooxindole-fused benzazocines | 65–86% |

Hydrolysis and Condensation

The indoline-1-carbonyl group undergoes hydrolysis under acidic or basic conditions:

-

Hydrolysis : Forms indoline-1-carboxylic acid in aqueous NaOH .

-

Condensation : Reacts with hydrazines to form hydrazides, useful in anticonvulsant drug development .

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 1M NaOH, reflux | Indoline-1-carboxylic acid | 85–90% | |

| Hydrazide Formation | Hydrazine hydrate, EtOH | 6-Aroylhydrazine derivatives | 75–80% |

Biological Activity-Driven Modifications

Structural analogs of this compound show:

-

Anticancer Activity : Pyridazinone derivatives inhibit topoisomerases and induce apoptosis .

-

Antimicrobial Effects : Substitution with triazole groups enhances activity against Gram-positive bacteria (MIC: 3.125–6.25 μg/mL) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from similar heterocycles:

Mechanistic Insights

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Antimicrobial Activity

Studies have also highlighted its potential as an antimicrobial agent. The compound has demonstrated effectiveness against a range of pathogens, suggesting its utility in developing new antibiotics .

Medicinal Chemistry Applications

This compound serves as a valuable lead compound in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows it to interact with specific biological targets, making it a candidate for further drug development aimed at treating diseases such as cancer and infections .

Industrial Applications

The compound has potential applications in materials science, particularly in the development of polymers and dyes. Its unique chemical structure can impart specific properties to materials, making it suitable for various industrial applications .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in therapeutic settings:

Case Study 1: Anticancer Activity

In a study assessing the compound's effects on cancer cell lines, researchers observed significant apoptosis induction at varying concentrations. The results indicated that higher concentrations led to increased cell death rates compared to control groups .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential use as an antibiotic .

Mechanism of Action

The mechanism of action of 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituents at the 6-position. Below is a comparative analysis of key analogs:

Structural and Functional Diversity

Table 1: Structural and Functional Comparison of 6-Substituted Pyridazinones

*Estimated based on molecular formula (C15H14N3O2).

Physicochemical Properties

- Hydrogen Bonding: Zardaverine (a PDE inhibitor with a pyridazinone core) forms N1-H1···O3 hydrogen bonds, stabilizing near-planar conformations and dimerization . Similar interactions are expected in the target compound due to the indoline carbonyl group.

- Crystallography: Substituents influence crystal packing; for example, Zardaverine’s dimerization via hydrogen bonds contrasts with the monomeric structures of less-polar analogs .

Biological Activity

6-(Indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound that integrates indoline and pyridazinone structures, which are often associated with significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound features a pyridazinone ring attached to an indoline moiety, contributing to its unique chemical properties. The combination of these structural elements is believed to enhance its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, suggesting that modifications at specific positions can enhance their efficacy against pathogens .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of topoisomerase |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, leading to disrupted DNA replication and increased apoptosis in cancer cells.

- Receptor Modulation : Similar compounds have been identified as agonists for formyl peptide receptors (FPR), indicating a potential role in modulating immune responses .

- Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in microbial cells, contributing to its antimicrobial properties.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cell lines using the MTT assay. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values demonstrating significant potency compared to control groups. Molecular docking studies further elucidated the binding affinity of the compound towards topoisomerase I, reinforcing its potential as an anticancer agent .

Study on Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications at the carbonyl position enhanced antibacterial activity, highlighting the importance of structure-activity relationships in developing effective antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 6-(indoline-1-carbonyl)-2-methylpyridazin-3(2H)-one, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, acylation, and functional group modifications. Key steps include:

Core Formation: Cyclization of hydrazine derivatives with diketones to form the pyridazinone core (e.g., via Friedel-Crafts reactions) .

Indoline Incorporation: Acylation using indoline-1-carbonyl chloride under basic conditions (e.g., NaH in DMF) .

Methylation: Alkylation at the N-2 position using methyl iodide or dimethyl sulfate .

Validation of Intermediates:

- NMR Spectroscopy: Confirm regiochemistry and functional group integrity (e.g., H NMR for methyl groups at δ ~3.5 ppm) .

- Mass Spectrometry: Verify molecular ions (e.g., ESI-MS for [M+H]+ peaks) .

- Chromatography: Monitor purity via HPLC (e.g., C18 column, 95:5 acetonitrile/water) .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Key Intermediate | Characterization Methods |

|---|---|---|---|

| 1 | Hydrazine hydrate, glacial acetic acid, 80°C | Pyridazinone core | H NMR, IR (C=O ~1670 cm) |

| 2 | Indoline-1-carbonyl chloride, NaH, DMF, RT | Acylated product | C NMR (carbonyl ~170 ppm), LC-MS |

| 3 | Methyl iodide, KCO, acetone, reflux | Final compound | HRMS, melting point analysis |

Q. How is the molecular structure of this compound elucidated, and what crystallographic tools are recommended?

Methodological Answer:

- X-ray Crystallography: Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry and confirm the indoline-pyridazinone linkage .

- DFT Calculations: Optimize geometry using Gaussian 16 (B3LYP/6-31G* basis set) to compare experimental vs. theoretical bond lengths/angles .

- Key Metrics:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., COX-2 selectivity vs. off-target effects)?

Methodological Answer:

- In Vitro Assays: Compare IC values for COX-1/COX-2 inhibition using human recombinant enzymes (e.g., fluorometric kits) .

- Molecular Docking: Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket (e.g., indoline moiety binding to Tyr355/Val523) .

- Metabolite Screening: Identify off-target metabolites via LC-QTOF-MS (e.g., hydroxylated derivatives interacting with non-target kinases) .

Q. Table 2: Example Biological Data

| Assay Type | Result (Compound) | Control (Diclofenac) | Reference |

|---|---|---|---|

| COX-2 IC | 1.2 nM | 5.4 nM | |

| Analgesic Efficacy (10 mg/kg) | 47% protection | 58% protection | |

| Plasma Half-Life (mice) | 2.3 hrs | 1.8 hrs |

Q. What strategies improve stability during in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance solubility and reduce hepatic clearance .

- Microsomal Stability Testing: Incubate with liver microsomes (e.g., human CYP3A4) to identify metabolic hotspots (e.g., pyridazinone ring oxidation) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong circulation time (e.g., 3.5-fold increase in AUC) .

Q. How can computational modeling predict interactions with neurological targets (e.g., mHTT aggregates)?

Methodological Answer:

- Molecular Dynamics Simulations: Use GROMACS to simulate binding to mHTT’s polyQ region (e.g., binding free energy ~-8.2 kcal/mol) .

- PET Radioligand Development: Modify the indoline group with C-CHDI-180R analogs for in vivo mHTT imaging in HD models .

- SPR Analysis: Measure binding kinetics (e.g., = 1.5 × 10 Ms) to validate computational predictions .

Q. What are the key challenges in scaling up synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry: Optimize acylation step in continuous flow reactors (residence time <5 min, 85% yield vs. 65% batch) .

- Green Solvents: Replace DMF with Cyrene (dihydrolevoglucosenone) to improve sustainability and reduce purification steps .

- DoE (Design of Experiments): Use Minitab to screen variables (e.g., temperature, catalyst loading) and identify robust conditions .

Q. How do substituent variations (e.g., halogenation) impact reactivity and bioactivity?

Methodological Answer:

- SAR Studies: Synthesize analogs with Cl, F, or Br at the indoline 5-position.

- Kinetic Isotope Effects: Use H/C labeling to study metabolic pathways (e.g., deuterated methyl groups reduce CYP450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.